キノリン-2-スルホンアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

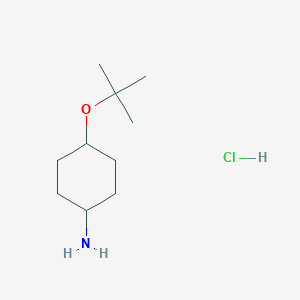

Quinoline-2-sulfonamide is a chemical compound that belongs to the class of quinoline derivatives. Quinoline itself is a nitrogen-based heterocyclic aromatic compound with the systematic IUPAC name benzo[b]pyridine or 1-aza-naphthalene. Quinoline-2-sulfonamide is characterized by the presence of a sulfonamide group attached to the second position of the quinoline ring. This compound has garnered significant interest due to its diverse applications in medicinal and industrial chemistry.

科学的研究の応用

Quinoline-2-sulfonamide has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.

Industry: The compound is used in the development of dyes, catalysts, and other industrial chemicals.

作用機序

Target of Action

Quinoline-2-sulfonamide, a hybrid of quinoline and sulfonamide, has been found to target multiple enzymes and proteins. It has been shown to inhibit a variety of enzymes, receptors, and proteins, including epidermal growth factor receptor (EGFR), human epidermal growth factor receptor-2 (HER2), heat shock protein 90 (Hsp90), histone deacetylases (HDACs), topoisomerase, tyrosine kinases, and tubulin polymerization . Sulfonamides can target aromatase, anti-apoptotic B-cell lymphoma-2 (Bcl-2) proteins, carbonic anhydrases (CAs), cyclin-dependent kinases (CDKs) as well as phosphatidylinositol 3-kinase (PI3K) in cancer cells .

Mode of Action

Quinoline-2-sulfonamide acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid . Without it, bacteria cannot replicate .

Biochemical Pathways

The inhibition of dihydropteroate synthetase by Quinoline-2-sulfonamide leads to the inhibition of the formation of dihydrofolate and tetrahydrofolate, which are crucial for bacterial DNA growth and cell division or replication . This results in the inhibition of bacterial growth.

Pharmacokinetics

The pharmacokinetics of sulfonamides, a group to which Quinoline-2-sulfonamide belongs, indicate that absorption from the gastrointestinal tract is rapid and almost complete (over 80% on average). Plasma levels reach their peak in 2–6 hours, while urinary levels start rising from 30 minutes following intake .

Result of Action

The result of Quinoline-2-sulfonamide’s action is the inhibition of bacterial growth and replication due to the disruption of folic acid synthesis . In the context of cancer cells, Quinoline-2-sulfonamide hybrids have shown potential activity against various cancers like breast cancer, colon cancer, liver cancer, lung cancer, pancreas cancer, prostate cancer, stomach cancer, and renal cancer .

将来の方向性

生化学分析

Biochemical Properties

Quinoline-2-sulfonamide has been designed and synthesized as a dual inhibitor of monoamine oxidases (MAOs) and cholinesterases (ChEs) . It interacts with these enzymes, inhibiting their activity and thereby influencing biochemical reactions .

Cellular Effects

The effects of Quinoline-2-sulfonamide on cells are primarily related to its inhibitory effects on MAOs and ChEs . By inhibiting these enzymes, Quinoline-2-sulfonamide can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Quinoline-2-sulfonamide exerts its effects at the molecular level through binding interactions with MAOs and ChEs . This leads to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound exhibits potent inhibitory effects against specific enzymes .

Metabolic Pathways

Quinoline-2-sulfonamide is involved in the metabolic pathways of MAOs and ChEs . It interacts with these enzymes, potentially affecting metabolic flux or metabolite levels .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of quinoline-2-sulfonamide typically involves the sulfonylation of quinoline derivatives. One common method is the direct sulfonylation of quinoline N-oxides with various sulfonylating agents. This reaction can be carried out under mild conditions, often using reagents such as sulfonyl chlorides in the presence of a base like pyridine . Another approach involves the cross-coupling reactions of 2-haloquinolines with sulfonylating agents .

Industrial Production Methods: Industrial production of quinoline-2-sulfonamide may utilize scalable methods such as the Friedländer reaction, which involves the condensation of 2-aminobenzaldehyde with α-methylene ketones in the presence of a catalyst . This method is advantageous due to its efficiency and the ability to produce quinoline derivatives in large quantities.

化学反応の分析

Types of Reactions: Quinoline-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: Electrophilic and nucleophilic substitution reactions are common, given the aromatic nature of the quinoline ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different pharmacological activities depending on the nature of the substituents .

類似化合物との比較

Quinoline-2-sulfonamide can be compared with other quinoline derivatives such as:

Quinoline-8-sulfonamide: Similar in structure but with the sulfonamide group at the eighth position, exhibiting different pharmacological properties.

Quinoline-2-carboxamide: Contains a carboxamide group instead of a sulfonamide, leading to variations in chemical reactivity and biological activity.

Quinoline-2-sulfonic acid: The sulfonic acid group imparts different solubility and reactivity characteristics compared to the sulfonamide group.

The uniqueness of quinoline-2-sulfonamide lies in its specific positioning of the sulfonamide group, which influences its interaction with biological targets and its overall pharmacological profile.

特性

IUPAC Name |

quinoline-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c10-14(12,13)9-6-5-7-3-1-2-4-8(7)11-9/h1-6H,(H2,10,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URMKWAIIKFEUKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

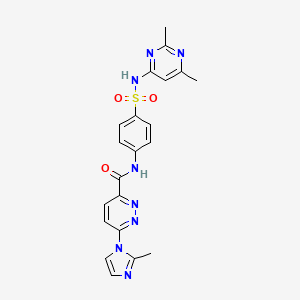

C1=CC=C2C(=C1)C=CC(=N2)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952651-45-5 |

Source

|

| Record name | quinoline-2-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2406383.png)

![{[7-(3-Propyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}amine](/img/structure/B2406385.png)

![N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-2-(4-oxo-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2406386.png)

![(Z)-S-(2-((3-ethylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B2406390.png)

![N-(4-ethylphenyl)-2-{5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide](/img/structure/B2406395.png)

![N-(4-acetylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)